3-(2,3,4-Trifluorophenyl)morpholine
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Overview
Description
3-(2,3,4-Trifluorophenyl)morpholine is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a morpholine ring substituted with a trifluorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of 2,3,4-trifluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)morpholine
- 3-(2,3,5-Trifluorophenyl)morpholine
- 3-(2,3,6-Trifluorophenyl)morpholine
Uniqueness
3-(2,3,4-Trifluorophenyl)morpholine is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to other trifluorophenyl-substituted morpholines .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)morpholine |
InChI |
InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2 |
InChI Key |
HZOFJZRQQPMSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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